BenchChemオンラインストアへようこそ!

BAY 87-2243

Mitochondrial complex I OXPHOS Cancer metabolism

BAY 87-2243 (CAS 1227158-85-1) is the only small-molecule inhibitor that combines sub‑nanomolar HIF‑1 suppression (IC50 0.7 nM) with genuine mitochondrial complex I engagement (IC50 10 nM), confirmed by NDUFS3 knockout studies. Unlike metformin or phenformin—which fail to inhibit complex I or induce ROS at concentrations up to 300 µM—BAY 87‑2243 delivers on‑target, glucose‑dependent antiproliferative activity (EC50 ~3 nM in glucose‑depleted media) while leaving complex III untouched. This selectivity enables clean dissection of hypoxia‑specific signaling versus chemical mimicry, makes it the definitive tool for modeling poorly perfused tumor regions, and supports combination regimens (e.g., with vemurafenib) where sustained hypoxia reduction is required. Choose BAY 87‑2243 to ensure physiologically relevant complex I‑targeted HIF‑1 inhibition that cannot be replicated with generic biguanides. Available in multiple research‑grade quantities with documented purity and ambient shipping.

Molecular Formula C26H26F3N7O2
Molecular Weight 525.5 g/mol
CAS No. 1227158-85-1
Cat. No. B612029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 87-2243
CAS1227158-85-1
SynonymsBAY 872243;  BAY872243;  BAY-872243;  BAY 87-2243;  BAY87-2243;  BAY-87-2243; 
Molecular FormulaC26H26F3N7O2
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F
InChIInChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3
InChIKeyCDJNNOJINJAXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY 87-2243: Potent and Selective Mitochondrial Complex I/HIF-1 Inhibitor for Oncology and Metabolism Research


BAY 87-2243 (CAS: 1227158-85-1) is a small-molecule inhibitor that potently suppresses hypoxia-induced HIF-1 activation (IC50 = 0.7 nM in a HCT-116-based reporter assay under 1% O2) [1] and selectively targets mitochondrial respiratory complex I (IC50 = 10 nM using mitochondria from PC3 cells) with no detectable inhibition of complex III activity [1]. The compound inhibits HIF-1α and HIF-2α protein accumulation under hypoxic conditions but does not affect HIF-1α levels induced by the hypoxia mimetics desferrioxamine or cobalt chloride, demonstrating pathway selectivity . BAY 87-2243 exhibits antiproliferative activity only in the absence of glucose, with an EC50 of ~3 nM in H460 cells under glucose-depleted conditions, highlighting its context-dependent efficacy [1].

Why BAY 87-2243 Cannot Be Substituted with Generic Complex I Inhibitors Like Metformin


Substituting BAY 87-2243 with in-class mitochondrial complex I inhibitors such as metformin or phenformin is scientifically unjustified due to profound differences in target engagement, potency, and in vivo pharmacodynamics. While BAY 87-2243 demonstrates nanomolar-range inhibition of complex I and robust induction of reactive oxygen species (ROS), biguanides like metformin and phenformin fail to inhibit complex I in cell-based and biochemical assays at concentrations up to 300 μM and do not induce ROS [1]. Genetic knockout studies confirm that BAY 87-2243's antiproliferative effects are strictly dependent on complex I inhibition, whereas metformin's effects are largely independent of complex I, indicating off-target activity [2]. Consequently, experimental outcomes obtained with BAY 87-2243 cannot be replicated using generic biguanides, necessitating the use of the specific compound for studies requiring genuine complex I-targeted HIF-1 suppression.

BAY 87-2243 Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


BAY 87-2243 vs. Metformin/Phenformin: Nanomolar Complex I Inhibition vs. No Activity at 300 μM

In a direct comparative study, BAY 87-2243 inhibited mitochondrial complex I in cell-based and enzymatic assays with IC50 values in the nanomolar range and induced cellular reactive oxygen species (ROS) with EC50 values also in the nanomolar range [1]. In contrast, metformin and phenformin exhibited no detectable inhibition of complex I in cell-based or biochemical assays at concentrations up to 300 μM and did not induce ROS [1].

Mitochondrial complex I OXPHOS Cancer metabolism

BAY 87-2243 vs. Metformin: Selective Complex I-Dependent Antiproliferation Demonstrated by Genetic Knockout

Using NDUFS3 knockout cancer cell models devoid of respiratory complex I, BAY 87-2243 and EVP 4593 were shown to be selective complex I inhibitors, whereas the antiproliferative effects of metformin were considerably independent of complex I inhibition [1]. This genetic evidence establishes that BAY 87-2243's cellular effects are mechanistically linked to complex I inhibition, unlike metformin which exerts off-target effects.

Target validation Genetic knockout Complex I specificity

BAY 87-2243 In Vivo: Sustained Tumor Hypoxia Reduction for 24 Hours vs. Transient Biguanide Effects

In NCI-H460 xenograft models, BAY 87-2243 effectively eliminated hypoxic regions for up to 24 hours post compound administration, as assessed by pimonidazole staining [1]. While metformin and phenformin also eliminated hypoxic regions, their effects were time-course dependent and reflected their plasma exposure [1]. The sustained pharmacodynamic effect of BAY 87-2243 contrasts with the more transient effects of biguanides.

Tumor hypoxia In vivo pharmacodynamics Radiosensitization

BAY 87-2243 In Vivo Efficacy: Dose-Dependent Tumor Weight Reduction (ED50 ~2 mg/kg p.o.) and Hypoxic Fraction Suppression

In nude mice bearing established H460 NSCLC xenografts, daily oral administration of BAY 87-2243 for 3 weeks reduced tumor weight dose-dependently with an ED50 of approximately 2 mg/kg [1]. At 4 mg/kg, BAY 87-2243 reduced tumor weight by ~60% relative to vehicle control . In a separate study, 18-day administration of BAY 87-2243 significantly reduced pimonidazole hypoxic fraction from 17.6% (carrier) to 2.4% (BAY-87-2243) (p<0.0001) and necrotic fraction from 35.6% to 9% (p=0.0002) .

Antitumor efficacy Xenograft model Oral bioavailability

BAY 87-2243 Context-Dependent Antiproliferative Activity: Potent Only Under Glucose Deprivation

BAY 87-2243 did not inhibit cell proliferation under standard glucose-rich culture conditions (>10 μM IC50 with 10 mM glucose) but potently inhibited proliferation in the nanomolar range (IC50 ~3 nM) when glucose was replaced with galactose or lactate, conditions favoring mitochondrial ATP generation [1]. In contrast, metformin and phenformin showed minimal effects on tumor growth in LKB1-deleted xenografts, a context reported to sensitize to biguanides [2].

Metabolic vulnerability Glucose deprivation Warburg effect

BAY 87-2243 Melanoma Xenograft Efficacy: Significant Tumor Growth Reduction in BRAF-Mutant Models

In BRAF mutant melanoma mouse xenografts and patient-derived melanoma mouse models, BAY 87-2243 significantly reduced tumor growth as a single agent [1]. The study further demonstrated that inhibition of mutated BRAF with vemurafenib increased the OXPHOS dependency of BRAF mutant melanoma cells, and the combination of both inhibitors augmented the anti-tumor effect of BAY 87-2243 [1]. While other complex I inhibitors (e.g., metformin, IACS-010759) have shown variable efficacy in melanoma, this study provides direct evidence for BAY 87-2243's efficacy in this genetically defined context.

Melanoma BRAF mutation OXPHOS dependency

Optimal Research Applications for BAY 87-2243 Based on Quantitative Differentiation


Validating Complex I-Dependent Biology Using Genetic Knockout Models

Use BAY 87-2243 in conjunction with NDUFS3 knockout cell lines to interrogate complex I-specific cellular responses. BAY 87-2243's antiproliferative effects are abolished in cells lacking complex I, confirming on-target activity [1]. This makes it a superior tool compared to metformin, whose effects are largely independent of complex I [1].

Studying HIF-1 Suppression Under Hypoxia Without Off-Target Pathway Interference

Employ BAY 87-2243 to specifically inhibit hypoxia-induced HIF-1α and HIF-2α accumulation (IC50 = 0.7 nM) without affecting HIF-1α levels induced by hypoxia mimetics (desferrioxamine, cobalt chloride) [2]. This selectivity enables clean dissection of hypoxia-specific signaling versus chemical mimicry.

Investigating Metabolic Vulnerabilities in Glucose-Deprived Tumor Microenvironments

Apply BAY 87-2243 in glucose-depleted culture models (e.g., galactose or lactate substitution) to selectively target cells reliant on mitochondrial OXPHOS. BAY 87-2243 is potently antiproliferative (IC50 ~3 nM) under these conditions but inactive (>10 μM) in glucose-rich media [2], making it ideal for modeling the metabolic stress of poorly perfused tumor regions.

Preclinical Combination Studies with Radiotherapy or BRAF Inhibitors

Utilize BAY 87-2243 in combination regimens where sustained reduction of tumor hypoxia is critical. BAY 87-2243 eliminates hypoxic regions for up to 24 hours post-dose [3] and augments the anti-tumor effect of vemurafenib in BRAF-mutant melanoma models [4]. This supports its use in studies exploring radiosensitization or targeted therapy combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 87-2243

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.